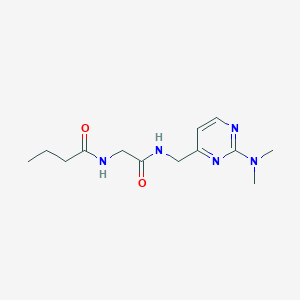![molecular formula C19H22N2O4S B2836282 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide CAS No. 899756-65-1](/img/structure/B2836282.png)
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzamide core substituted with a 1,1-dioxothiazinan group and a 4-methoxyphenylmethyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzylamine with benzoyl chloride under basic conditions.
Introduction of the 1,1-Dioxothiazinan Group: The 1,1-dioxothiazinan group can be introduced through a cyclization reaction involving a suitable thiazine precursor and an oxidizing agent.
Final Coupling Reaction: The final step involves coupling the benzamide core with the 1,1-dioxothiazinan group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Applications De Recherche Scientifique
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide can be compared with similar compounds such as:
4-(1,1-Dioxothiazinan-2-yl)-N-[(4-hydroxyphenyl)methyl]benzamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
4-(1,1-Dioxothiazinan-2-yl)-N-[(4-chlorophenyl)methyl]benzamide:
4-(1,1-Dioxothiazinan-2-yl)-N-[(4-nitrophenyl)methyl]benzamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.
Propriétés
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-10-4-15(5-11-18)14-20-19(22)16-6-8-17(9-7-16)21-12-2-3-13-26(21,23)24/h4-11H,2-3,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHKYRACAFDXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate](/img/structure/B2836199.png)

![6-(4-Methylbenzenesulfonyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2836201.png)









![N-{[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2836219.png)

